molecular formula C19H36O3 B12661119 Tetrahydrofurfuryl myristate CAS No. 94201-63-5

Tetrahydrofurfuryl myristate

Cat. No.: B12661119
CAS No.: 94201-63-5
M. Wt: 312.5 g/mol
InChI Key: OKDDONFWHSATNB-UHFFFAOYSA-N
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Description

Tetrahydrofurfuryl myristate is an organic compound with the chemical formula C19H36O3 . It is an ester derived from tetrahydrofurfuryl alcohol and myristic acid. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofurfuryl myristate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Tetrahydrofurfuryl alcohol+Myristic acidTetrahydrofurfuryl myristate+Water\text{Tetrahydrofurfuryl alcohol} + \text{Myristic acid} \rightarrow \text{this compound} + \text{Water} Tetrahydrofurfuryl alcohol+Myristic acid→Tetrahydrofurfuryl myristate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl myristate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Tetrahydrofurfuryl myristate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl myristate involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, enhancing the permeability and delivery of active compounds. The ester linkage in this compound can be hydrolyzed by esterases, releasing tetrahydrofurfuryl alcohol and myristic acid, which can then exert their respective biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl myristate, used in similar applications.

    Myristic acid: A fatty acid used in the synthesis of esters and other derivatives.

    Furfural: A related compound used in the production of furan-based chemicals.

Uniqueness

This compound is unique due to its combined properties of tetrahydrofurfuryl alcohol and myristic acid. This combination imparts both hydrophilic and lipophilic characteristics, making it versatile in various applications, especially in formulations requiring both solubility and stability.

Properties

CAS No.

94201-63-5

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

oxolan-2-ylmethyl tetradecanoate

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(20)22-17-18-14-13-16-21-18/h18H,2-17H2,1H3

InChI Key

OKDDONFWHSATNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1CCCO1

Origin of Product

United States

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